(R)-2-(1-benzylpyrrolidin-3-yl)-N-methylethanamine
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Overview
Description
®-2-(1-benzylpyrrolidin-3-yl)-N-methylethanamine is a chiral amine compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-benzylpyrrolidin-3-yl)-N-methylethanamine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine ring.
N-Methylation: The final step involves the methylation of the nitrogen atom in the pyrrolidine ring using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of ®-2-(1-benzylpyrrolidin-3-yl)-N-methylethanamine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-2-(1-benzylpyrrolidin-3-yl)-N-methylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
®-2-(1-benzylpyrrolidin-3-yl)-N-methylethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-(1-benzylpyrrolidin-3-yl)-N-methylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-1-(1-benzylpyrrolidin-3-yl)cyclopropan-1-amine: This compound shares a similar pyrrolidine ring and benzyl group but differs in the presence of a cyclopropane ring.
®-N-(1-Benzylpyrrolidin-3-yl)acetamide: This compound has an acetamide group instead of the N-methyl substituent.
®-1-benzylpyrrolidin-3-yl methanesulfonate: This compound contains a methanesulfonate group, which imparts different chemical properties.
Uniqueness
®-2-(1-benzylpyrrolidin-3-yl)-N-methylethanamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its chiral nature also makes it valuable in asymmetric synthesis and chiral resolution studies.
Properties
Molecular Formula |
C14H22N2 |
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Molecular Weight |
218.34 g/mol |
IUPAC Name |
2-[(3R)-1-benzylpyrrolidin-3-yl]-N-methylethanamine |
InChI |
InChI=1S/C14H22N2/c1-15-9-7-14-8-10-16(12-14)11-13-5-3-2-4-6-13/h2-6,14-15H,7-12H2,1H3/t14-/m1/s1 |
InChI Key |
POVGHOFEDXLJDF-CQSZACIVSA-N |
Isomeric SMILES |
CNCC[C@@H]1CCN(C1)CC2=CC=CC=C2 |
Canonical SMILES |
CNCCC1CCN(C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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